Cas no 63590-64-7 (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride)

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- terazosin
- DIETHINYLESTRADIENOL
- Terazosin Hydrochlor
- Terazosin Hydrochloride
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
- TERAZOSIN(HYTRIN)
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine hydrochloride
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)4-[(tetrahydro-2-furanyl)carbonyl]piperazine
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-{(tetnaphydro-2-furanyl)carbonyl}piperazine
- NCGC00016026-04
- Terazosin (hydrochloride)
- HMS2232N21
- SMR000058309
- A834201
- 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-imine
- BDBM50033111
- Lopac0_001138
- Terazosine
- Terazosin [INN:BAN]
- 141269-45-6
- 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine
- MLS001201836
- SCHEMBL6528
- NCGC00016026-05
- Prestwick3_000751
- 1-(4-AMino-6,7-diMethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]-piperazinehydrochloride
- UNII-8L5014XET7
- terazosinhydrochloride
- REGID_for_CID_5401
- TERAZOSIN [INN]
- Terazosinum (INN-Latin)
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine
- Hytrin
- L000692
- BRD-A22256192-003-14-4
- GTPL7302
- HMS3371E20
- NCGC00016026-11
- HMS2090P21
- HMS3259F04
- Terazosinum
- HMS3742I09
- BPBio1_000840
- AC-11120
- Prestwick1_000751
- SDCCGSBI-0051105.P002
- Terazosina
- Opera_ID_1910
- AKOS005266642
- Abbott 45975
- Vasomet
- Terazosina [INN-Spanish]
- TERAZOSIN [MI]
- DTXSID3023639
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)-
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)4-[(tetrahydro-2-furanyl)carbonyl]piperazine hydrochloride
- 6,7-Dimethoxy-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-4-quinazolinamine #
- DTXCID003639
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine
- TERAZOSIN [VANDF]
- 8L5014XET7
- 141269-44-5
- Prestwick2_000751
- terazocin
- Terazosinum [INN-Latin]
- EN300-119614
- Terazosabb (TN)
- D08569
- Z1172269406
- 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine
- Terazosina (INN-Spanish)
- CCG-205212
- 6,7-Dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine hydrochloride
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine
- Terazosine [INN-French]
- 63590-64-7
- NCGC00016026-08
- 6,7-dimethoxy-2-(4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl)quinazolin-4-amine
- BRD-A22256192-003-03-7
- DB01162
- HMS3369P14
- CHEBI:9445
- NS00008855
- HY-B0371
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine
- C19H25N5O4
- G04CA03
- Fosfomic
- terazosin a
- Terazosine (INN-French)
- 6,7-bis(methyloxy)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine
- NC00689
- 6,7-dimethoxy-2-{4-[(oxolan-2-yl)carbonyl]piperazin-1-yl}quinazolin-4-amine
- Prestwick0_000751
- BSPBio_000762
- MLS000069703
- LS-14728
- MLS006011889
- Terazosabb
- Q280786
- (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- C07127
- CHEMBL611
- FT-0630739
- Blavin
- 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine
- TERAZOSIN [WHO-DD]
- NCGC00025191-03
- MFCD00467965
- Flumarc
- Terazosin (INN)
- SPBio_002701
- STK567029
- BRD-A22256192-310-02-8
- G77833
- BRD-A22256192-003-22-7
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone
- BBL010743
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride
-
- MDL: MFCD00072144
- インチ: InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
- InChIKey: IWSWDOUXSCRCKW-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CC1)C4OCCC4
計算された属性
- せいみつぶんしりょう: 387.19100
- どういたいしつりょう: 387.191
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 微細な白色結晶、無臭無臭
- 密度みつど: 1.332
- ゆうかいてん: 281-283°C
- ふってん: 664.5 °C at 760 mmHg
- フラッシュポイント: 355.7 °C
- ようかいど: H2O: 25 mg/mL
- PSA: 103.04000
- LogP: 1.64090
- 酸性度係数(pKa): pKa (0.1N NaOH): 7.1(at 25℃)
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride セキュリティ情報
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A294205-1g |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine hydrochloride |
63590-64-7 | 1g |
$ 173.00 | 2023-04-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10412-50mg |
Terazosin |
63590-64-7 | 98% | 50mg |
¥466.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80565-500mg |
Terazosin |
63590-64-7 | 98% | 500mg |
¥2118.0 | 2023-09-05 | |
Enamine | EN300-119614-0.1g |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine |
63590-64-7 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
Enamine | EN300-119614-1.0g |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine |
63590-64-7 | 95% | 1.0g |
$19.0 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10412-250mg |
Terazosin |
63590-64-7 | 98% | 250mg |
¥1258.00 | 2023-09-09 | |
Enamine | EN300-119614-0.5g |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine |
63590-64-7 | 95% | 0.5g |
$19.0 | 2023-07-10 | |
Ambeed | A191650-100mg |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-{(tetnaphydro-2-furanyl)carbonyl}piperazine |
63590-64-7 | 98% | 100mg |
$24.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T878068-500mg |
Terazosin |
63590-64-7 | 98% | 500mg |
¥2,640.00 | 2022-01-14 | |
Biosynth | BT164459-50 mg |
Terazosin HCl dihydrate - Bio-X ? |
63590-64-7 | 50mg |
$58.00 | 2023-01-05 |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochlorideに関する追加情報
Research Brief on 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonylpiperazine hydrochloride (CAS: 63590-64-7)
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonylpiperazine hydrochloride (CAS: 63590-64-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its quinazoline and piperazine moieties, has been investigated for its potential therapeutic applications, particularly in the context of cardiovascular and neurological disorders. Recent studies have focused on its mechanism of action, pharmacokinetics, and efficacy in preclinical models, shedding light on its promise as a novel therapeutic agent.
The compound's structure, featuring a 4-amino-6,7-dimethoxyquinazoline core linked to a tetrahydrofuran-substituted piperazine, suggests potential interactions with various biological targets. Research indicates that it may act as a modulator of adrenergic receptors, which are critical in regulating blood pressure and heart rate. Additionally, its ability to cross the blood-brain barrier has sparked interest in its applications for central nervous system (CNS) disorders, such as anxiety and depression.
Recent advancements in synthetic chemistry have enabled more efficient production of 63590-64-7, facilitating further pharmacological evaluations. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale synthesis. This development is expected to accelerate preclinical testing and potential clinical translation.
In vitro and in vivo studies have demonstrated the compound's promising pharmacokinetic profile, including good oral bioavailability and a favorable half-life. For instance, a rodent model study revealed that 63590-64-7 achieved significant plasma concentrations within 2 hours of administration, with sustained levels over 24 hours. These findings support its potential as a once-daily oral medication, a highly desirable feature for patient compliance.
Despite these encouraging results, challenges remain. Toxicity studies have identified dose-dependent side effects, including mild hepatotoxicity at higher doses. Researchers are now exploring structural analogs to mitigate these issues while retaining therapeutic efficacy. Computational modeling and high-throughput screening are being employed to identify derivatives with improved safety profiles.
In conclusion, 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonylpiperazine hydrochloride represents a promising candidate for further development in cardiovascular and CNS therapeutics. Ongoing research aims to refine its pharmacological properties and explore its full therapeutic potential, positioning it as a molecule of significant interest in the coming years.
63590-64-7 (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride) 関連製品
- 19237-84-4(Prazosin hydrochloride)
- 1177261-85-6(4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl(5S)-tetrahydro-5-methyl-2-furanylmethanone)
- 70024-40-7(Terazosin hydrochloride dihydrate)
- 109351-34-0((R)-Terazosin)
- 63074-07-7(1-(oxolane-2-carbonyl)piperazine)
- 63074-08-8(Terazosin Hydrochloride)
- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))
- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)
- 1261913-03-4(2-Methoxy-5-(3-nitrophenyl)nicotinic acid)
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)




